molecular formula C6H10N4 B1444532 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole CAS No. 1316225-74-7

3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

Cat. No. B1444532
M. Wt: 138.17 g/mol
InChI Key: SHVPNNANYWBJCL-UHFFFAOYSA-N
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Description

The compound “3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole” is a heterocyclic compound. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms .


Molecular Structure Analysis

The compound contains an azetidine ring attached to a 1,2,4-triazole ring via a carbon atom. The azetidine ring is a saturated four-membered ring with one nitrogen atom, and the 1,2,4-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including any functional groups attached to the rings. These could include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anti-Tubercular Activity

  • Novel azetidinone derivatives, including 1,2,4-triazole, have been designed for anti-tubercular activity. Certain analogues demonstrated promising anti-tubercular effects against Mycobacterium tuberculosis H37RV strain (Thomas, George, & Harindran, 2014).

Antimicrobial and Antifungal Agents

  • Triazole and triazolothiadiazine derivatives, including 1,2,4-triazoles, were synthesized as novel antimicrobial agents. They showed significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).

Cholinesterase Inhibitors

  • Some 1,2,4-triazole derivatives have been investigated as cholinesterase inhibitors, showing potential as anticholinesterase agents (Mohsen, 2012).

Angiotensin II Antagonists

  • Research on 3,4,5-trisubstituted 4H-1,2,4-triazoles indicated their potential as angiotensin II antagonists. Certain compounds demonstrated noteworthy potency in inhibiting the AII pressor response in animal models (Ashton et al., 1993).

Other Pharmacological Applications

  • Triazoles are integral in various clinical drugs, showing diverse biological activities such as antiviral, anticancer, and antidepressant effects. They also find use in organocatalysis and agrochemicals due to their structural versatility (Matin et al., 2022).

Novel Drug Synthesis

  • 1,2,4-triazole derivatives have been involved in the synthesis of novel drugs, such as AZD9833, a potent and orally bioavailable selective estrogen receptor degrader and antagonist for treating ER+ breast cancer (Scott et al., 2020).

Safety And Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

3-(azetidin-3-yl)-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10-4-8-9-6(10)5-2-7-3-5/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVPNNANYWBJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

CAS RN

1316225-74-7
Record name 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
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3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
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3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
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3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
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3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

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